

# Structure-Activity Relationship of APOL1 Inhibitors: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Apol1-IN-2	
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Disclaimer: Publicly available information on a compound specifically named "**Apol1-IN-2**" is not available at the time of this writing. This technical guide will therefore focus on the structure-activity relationship (SAR) of the clinical-stage Apolipoprotein L1 (APOL1) inhibitor, inaxaplin (VX-147), and its analogs. This compound serves as a well-documented case study for understanding the chemical features required for potent and selective inhibition of APOL1 channel function, which is a therapeutic strategy for APOL1-mediated kidney disease (AMKD).

## **Introduction: Targeting APOL1 in Kidney Disease**

Apolipoprotein L1 (APOL1) genetic variants (G1 and G2) are strongly associated with an increased risk of developing kidney disease, particularly in individuals of African ancestry.[1][2] These risk variants lead to a toxic gain-of-function, resulting in the formation of cation-selective ion channels in cellular membranes of podocytes, which are specialized cells in the kidney.[1] [3] The resulting aberrant ion flux leads to cellular stress, injury, and ultimately, cell death, driving the progression of AMKD.[1][4]

The development of small molecule inhibitors that can block the channel function of the APOL1 protein represents a promising, targeted therapeutic approach to halt the progression of AMKD at its source.[1][5] This guide delves into the structure-activity relationships that govern the potency and pharmacological properties of these inhibitors, with a focus on the clinical candidate inaxaplin.

## **Quantitative Data Summary**



The following table summarizes the in vitro potency and pharmacokinetic properties of inaxaplin (VX-147) and its precursors, illustrating the optimization process.

Compound	APOL1 G1 Thallium Flux IC50 (μΜ)	APOL1 G2 Thallium Flux IC50 (μΜ)	Human Liver Microsome Intrinsic Clearance (µL/min/mg)	Rat Liver Microsome Intrinsic Clearance (µL/min/mg)	Rat Oral Bioavailabil ity (%)
1	0.046	0.041	140	250	11
2	0.013	0.011	48	130	34
3	0.005	0.004	5.1	4.7	28
VX-147 (inaxaplin)	0.002	0.002	6.3	< 2.5	57

Data sourced from Nature Communications[4]

Further in vitro characterization of inaxaplin demonstrates its potent inhibition of APOL1 channel activity and its functional consequences:

Assay	APOL1 G0	APOL1 G1	APOL1 G2
Whole-Cell Patch Clamp IC50 (nM)	2.3	1.3	1.1
Trypanosome Lysis EC50 (nM)	2.0	2.1	1.2
HEK293 Cell Death EC50 (nM)	4.3	2.0	2.2

Data sourced from Nature Communications[4]

# Structure-Activity Relationship (SAR) Insights



The development of inaxaplin from early hits to a clinical candidate reveals key structural modifications that enhance potency and drug-like properties.[4] The SAR can be summarized as follows:

- Core Scaffold: The optimization from compound 1 to inaxaplin involved significant modifications to the core structure to improve metabolic stability and potency.
- Amide to Aminolactam: Reversal of the amide bond and the installation of an aminolactam in compound 2 led to a notable increase in both potency and metabolic stability compared to compound 1.
- Lactam Oxidation: The subsequent oxidation of the lactam in compound 3 further enhanced both potency and metabolic stability.
- Indole Core Optimization: Further SAR exploration of the indole core of compound 3 resulted in inaxaplin (VX-147), which possesses optimized pharmacokinetic properties, including higher oral bioavailability.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of the presented data.

### **Thallium Flux Assay for APOL1 Channel Inhibition**

This assay is a primary high-throughput screening method to identify inhibitors of APOL1 channel function.[2]

- Principle: The assay measures the influx of thallium ions (TI+), a surrogate for K+, through APOL1 channels expressed in HEK293 cells. A fluorescent dye that is sensitive to TI+ is used to detect this influx.
- Cell Line: Tetracycline-inducible HEK293 cell lines expressing APOL1 G0, G1, or G2 are used.
- Procedure:
  - Cells are seeded in 96- or 384-well plates.



- APOL1 expression is induced with tetracycline.
- Cells are loaded with a thallium-sensitive fluorescent dye.
- Test compounds at various concentrations are added to the cells.
- A thallium-containing buffer is added to initiate ion flux.
- The change in fluorescence is measured over time using a fluorescence plate reader.
- The IC50 values are calculated from the dose-response curves.

## **Automated Whole-Cell Patch Clamp Electrophysiology**

This technique provides a direct measure of APOL1 ion channel activity and its inhibition.[4]

- Principle: This method records the ionic currents flowing through the APOL1 channels in the cell membrane of a single cell.
- Procedure:
  - HEK293 cells with inducible APOL1 expression are used.
  - A glass micropipette forms a high-resistance seal with the cell membrane.
  - The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
  - The membrane potential is clamped at a specific voltage, and the resulting currents are measured.
  - Increasing concentrations of the test compound (e.g., inaxaplin) are applied, and the inhibition of the APOL1-mediated current is recorded.
  - IC50 values are determined from the concentration-response relationship.

## **APOL1-Mediated Cell Death Assay**



This assay assesses the ability of inhibitors to rescue cells from the cytotoxic effects of APOL1 risk variants.[4]

 Principle: Overexpression of APOL1 risk variants in HEK293 cells leads to cell death, which can be quantified.

#### Procedure:

- Tetracycline-inducible HEK293 cells expressing APOL1 G1 or G2 are seeded in multi-well plates.
- APOL1 expression is induced with tetracycline in the presence of varying concentrations of the test compound.
- After a set incubation period (e.g., 24-48 hours), cell viability is measured using a commercially available assay (e.g., CellTiter-Glo, which measures ATP levels).
- The EC50 for the prevention of cell death is calculated from the dose-response curves.

### **Trypanosome Lysis Assay**

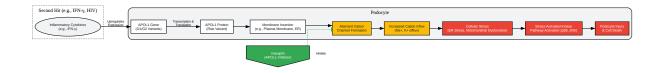
This assay evaluates the functional consequence of APOL1 inhibition on its native biological function of lysing trypanosomes.[4]

 Principle: APOL1 is a trypanolytic factor. Inhibitors of APOL1 channel function are expected to prevent this lysis.

#### Procedure:

- Trypanosoma brucei brucei are incubated with a source of human APOL1 (e.g., human serum or recombinant APOL1).
- Test compounds at various concentrations are included in the incubation.
- Trypanosome viability is assessed after a specific time period, typically by microscopy or a viability dye.
- The EC50 for the inhibition of trypanolysis is determined.

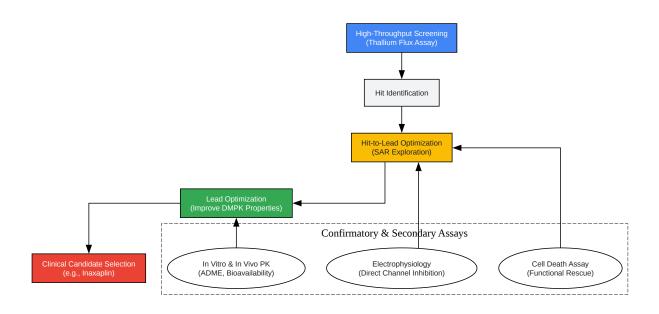
# Visualizations Signaling and Experimental Workflow Diagrams



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Caption: APOL1-mediated podocyte injury pathway and the inhibitory action of inaxaplin.





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Caption: Workflow for the discovery and optimization of APOL1 inhibitors.



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Caption: Logical progression of the structure-activity relationship for APOL1 inhibitors.

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